Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a synthetic heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. These compounds are structural analogs of purines, where the imidazole ring of purine is replaced by a pyrrole ring. [, , , ] This substitution makes them valuable in scientific research, particularly in the fields of medicinal chemistry and chemical biology. They serve as important building blocks for the synthesis of various biologically active compounds, including potential anticancer, antiviral, and antibacterial agents. [, , , , , , , , , , ]
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound features a pyrrole and pyrimidine fused ring system, which contributes to its unique chemical properties and biological activity. The methyl ester group at the carboxyl position enhances its solubility and reactivity, making it a valuable building block in medicinal chemistry.
The compound can be synthesized through various methods, often involving multi-step organic reactions that utilize readily available starting materials. Recent patents and scientific literature provide detailed methodologies for its synthesis and applications in drug development.
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is classified as an organic compound with heterocyclic characteristics. It falls under the category of nitrogen-containing heterocycles, specifically pyrrolopyrimidines, which are known for their diverse pharmacological activities.
The synthesis of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be achieved through several methods:
The synthesis typically involves the use of solvents such as methanol or dimethylformamide and requires careful control of reaction conditions (temperature, time, and pH) to optimize yield and minimize side reactions.
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has a complex molecular structure characterized by:
The molecular formula is C₉H₈ClN₃O₂, with a molecular weight of approximately 215.63 g/mol. The compound's structure can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate participates in various chemical reactions:
Reactions typically require careful optimization of conditions such as temperature and solvent choice to achieve desired product yields while minimizing side reactions.
The mechanism of action for methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate often involves interaction with biological targets such as enzymes or receptors. The specific mechanism may vary depending on the application but generally includes:
Quantitative structure-activity relationship studies have been employed to understand how structural modifications affect biological activity.
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is typically characterized by:
Key chemical properties include:
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has significant applications in medicinal chemistry:
The synthesis of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically begins with dimethyl malonate as a starting material, proceeding through a seven-step sequence to achieve the functionalized scaffold. A key intermediate is 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, which undergoes esterification with methanol under acidic catalysis to install the methyl ester group. Subsequent chlorination at the 4-position using phosphoryl trichloride (POCl₃) yields the target compound. This pathway achieves an overall yield of 31%, with careful control of reaction parameters to preserve the labile pyrrole ring [3] [6]. Alternative routes employ cyanoacetamide intermediates for ring formation, followed by orthogonal functionalization at the 4- and 6-positions [6].
Chlorination at the 4-position requires activation of the pyrimidine ring. POCl₃ serves as both solvent and reagent, often with catalytic N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack complex, enhancing electrophilicity. Conditions involve reflux (110°C, 4–6 h), achieving >95% conversion [1] [6]. For esterification, two strategies predominate:
Step | Reagent System | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
Chlorination | POCl₃/DMF (cat.) | 110°C | 4–6 | 88–92 |
Esterification | CH₃OH/H₂SO₄ | Reflux | 12 | 85 |
Esterification | CH₂N₂/Et₂O | 0–25°C | 1 | >98 |
Regioselectivity challenges arise during:
Solvent polarity critically influences reaction rates and byproduct formation:
Solvent | Initial Rate (% conv./h) | Solvolysis Byproduct (%) |
---|---|---|
Water | 68 | <1 |
Methanol | 65 | 5 |
Ethanol | 62 | <1 |
2-Propanol | 54 | <1 |
DMF | 48 | 0 |
Optimization strategies address key bottlenecks:
Sustainable practices include:
Table 3: Waste Reduction Metrics
Parameter | Traditional Process | Optimized Green Process |
---|---|---|
PMI (kg waste/kg product) | 120 | 72 |
Solvent recovery (%) | 0 | 85 |
Chlorination waste (kg) | 8.2 | 3.1 |
Energy use (kWh/kg) | 210 | 140 |
All compound names mentioned: dimethyl malonate, 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, phosphorous oxychloride, formamidine acetate, sodium methoxide, 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine, trisodium phosphate.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0